molecular formula C10H11Br2N2O2 B2465858 N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate CAS No. 1260775-34-5

N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate

Cat. No.: B2465858
CAS No.: 1260775-34-5
M. Wt: 351.019
InChI Key: DQFUFFIYAKDXDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate: is an organic compound with the molecular formula C10H11Br2N2O2. It is a derivative of pyridine, featuring two bromine atoms at the 3 and 5 positions of the pyridine ring, and a tert-butyl carbamate group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or dioxane.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It is also explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other high-value products .

Mechanism of Action

The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions.

Properties

IUPAC Name

N-tert-butyl-N-(3,5-dibromopyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)14(9(15)16)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,15,16)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUFFIYAKDXDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=C(C=C(C=N1)Br)Br)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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